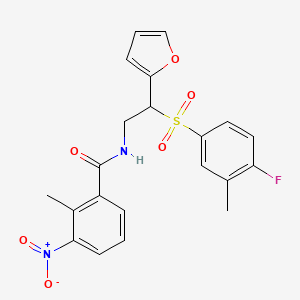

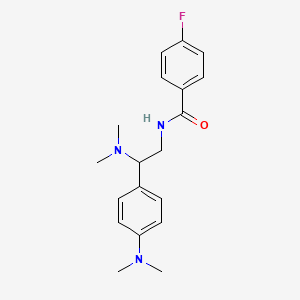

![molecular formula C25H24FN5O5S2 B2443912 4-fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide CAS No. 560995-89-3](/img/structure/B2443912.png)

4-fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

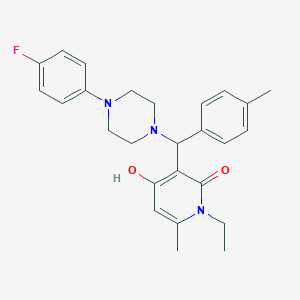

“4-fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide”, also referred to as B7, is a small molecule compound . It was identified through artificial intelligence molecular screening and has been found to significantly inhibit the interaction between the PRRSV glycoprotein (GP2a or GP4) and the CD163-SRCR5 domain .

Wissenschaftliche Forschungsanwendungen

PRRSV Infection Inhibition

PRRSV/CD163-IN-1 has been identified as a potential inhibitor of Porcine reproductive and respiratory syndrome virus (PRRSV) infection . CD163, the essential receptor for PRRSV, is a major etiologic agent of pigs . Monoclonal antibodies against SRCR5–9 in CD163 have shown significant activity to inhibit PRRSV infection .

Antiviral Strategy

The compound plays a crucial role in the development of antiviral strategies . The antibodies successfully inhibit PRRSV infection and the related NF-κB pathway either before or after virus attachment .

Transcription Suppression

PRRSV/CD163-IN-1 can lead to a remarkable decrease of CD163 transcription in Porcine Alveolar Macrophage (PAMs) and Marc-145 . This is potentially caused by the excessive accumulation of membrane-associated CD163 due to the failure in CD163 cleavage with the antibody binding .

Prevention and Treatment of PRRSV

The compound has been identified as a potential therapeutic agent for the prevention and treatment of PRRSV . It can inhibit the PRRSV interaction with its specific receptor CD163 and dramatically block the infection of both types 1 and type 2 PRRSVs to host cells .

High Throughput Screening

PRRSV/CD163-IN-1 can be used in high throughput screening of natural or synthetic compounds highly effective on blocking of PRRSV infection . This sheds light on further SAR modification of these compounds .

Structure-Activity Relationship (SAR) Analysis

SAR analysis has revealed that both the 3-(morpholinosulfonyl)anilino and benzenesulfonamide moieties in these compounds are critical for the potency to inhibit PRRSV infection . The morpholinosulfonyl group can be replaced by chlorine substituents without significant loss of antiviral potency .

Wirkmechanismus

Target of Action

The primary target of the compound PRRSV/CD163-IN-1 is the scavenger receptor cysteine-rich domain 5 (SRCR5) of CD163 . CD163 is a cell surface receptor specific for Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) infection . The virus uses this receptor to gain entry into the cell and replicate within it .

Mode of Action

PRRSV/CD163-IN-1 inhibits the interaction between the PRRSV glycoprotein (GP2a or GP4) and the CD163-SRCR5 domain . This interaction is crucial for the virus to infect host cells . By blocking this interaction, PRRSV/CD163-IN-1 prevents the virus from entering the host cells, thereby inhibiting PRRSV infection .

Biochemical Pathways

The compound PRRSV/CD163-IN-1 affects the pathway of PRRSV infection. Normally, PRRSV enters the host macrophages by binding to CD163, and the virus uses the receptor to gain entry into the cell and replicate within it . By inhibiting the interaction between PRRSV glycoproteins and CD163, PRRSV/CD163-IN-1 disrupts this pathway and prevents the virus from establishing an infection .

Pharmacokinetics

The compound’s ability to inhibit prrsv infection in a dose-dependent manner suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of PRRSV/CD163-IN-1’s action include the inhibition of PRRSV infection of porcine alveolar macrophages, the primary target of PRRSV . This inhibition is achieved by blocking the interaction between PRRSV glycoproteins and CD163, thereby preventing the virus from entering and replicating within the host cells .

Action Environment

The compound’s broad inhibitory effect against various lineages of prrsv suggests that it may be effective in a variety of environmental conditions .

Eigenschaften

IUPAC Name |

4-fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FN5O5S2/c1-17-15-18(26)9-10-23(17)37(32,33)30-25-24(28-21-7-2-3-8-22(21)29-25)27-19-5-4-6-20(16-19)38(34,35)31-11-13-36-14-12-31/h2-10,15-16H,11-14H2,1H3,(H,27,28)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRWJHDKWAZXHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)S(=O)(=O)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FN5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

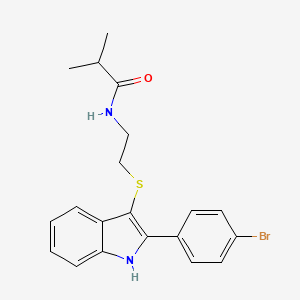

![1-(4-chlorophenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2443830.png)

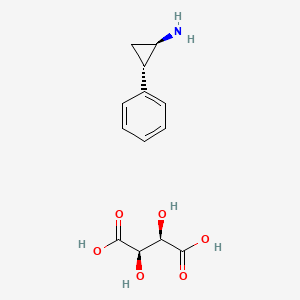

![N-(4-fluorobenzyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2443834.png)

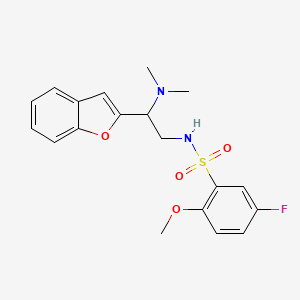

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2443835.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2443838.png)

![N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2443843.png)